3-[(4-iodobenzyl)thio]-4H-1,2,4-triazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H8IN3S |
|---|---|
Molecular Weight |
317.15g/mol |
IUPAC Name |
5-[(4-iodophenyl)methylsulfanyl]-1H-1,2,4-triazole |
InChI |
InChI=1S/C9H8IN3S/c10-8-3-1-7(2-4-8)5-14-9-11-6-12-13-9/h1-4,6H,5H2,(H,11,12,13) |
InChI Key |
OBIGFNUOLIARCI-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CSC2=NC=NN2)I |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NC=NN2)I |
Origin of Product |
United States |
Synthetic Methodologies for 3 4 Iodobenzyl Thio 4h 1,2,4 Triazole and Analogous Thioether Substituted 1,2,4 Triazoles
Cyclization Reactions of Thiosemicarbazide (B42300) Intermediates
A common and effective method for the synthesis of 4H-1,2,4-triazole-3-thiol, the precursor to the target molecule, involves the cyclization of thiosemicarbazide derivatives. nih.govresearchgate.net This process typically starts with the reaction of a carboxylic acid hydrazide with an isothiocyanate to form an acylthiosemicarbazide. researchgate.net For instance, the reaction of 4-(4-X-phenylsulfonyl)benzoic acid hydrazides with 4-iodophenylisothiocyanate yields the corresponding 1-(4-(4-X-phenylsulfonyl)benzoyl)-4-(4-iodophenyl)-3-thiosemicarbazides. researchgate.net These intermediates can then undergo intramolecular cyclization under basic conditions, such as in the presence of sodium hydroxide (B78521), to afford the desired 5-substituted-4-aryl-2,4-dihydro-3H-1,2,4-triazole-3-thiones. researchgate.net
Another approach involves the reaction of thiosemicarbazide with formic acid to produce 1-formyl-3-thiosemicarbazide, which can then be cyclized in the presence of a base like sodium hydroxide to yield 1,2,4-triazole-3(5)-thiol. orgsyn.org The versatility of this method allows for the introduction of various substituents on the triazole ring by starting with appropriately substituted hydrazides and isothiocyanates. nih.govelectronicsandbooks.com
Role of Hydrazinolysis and Alkaline Cyclization in Triazole-Thione Synthesis
The synthesis of 1,2,4-triazole-3-thiones often involves a multi-stage process that includes esterification of carboxylic acids, followed by hydrazinolysis to form the corresponding hydrazides. zsmu.edu.uazsmu.edu.ua These hydrazides are key intermediates that react with carbon disulfide or isothiocyanates to form carbothioamides or thiosemicarbazides, respectively. zsmu.edu.uazsmu.edu.uanih.gov Subsequent alkaline cyclization of these intermediates leads to the formation of the 1,2,4-triazole-3-thione ring system. zsmu.edu.uazsmu.edu.ua
For example, furan-2-carboxylic acid hydrazide can be converted into 1,4-substituted thiosemicarbazides, which are then cyclized in an alkaline medium to yield 5-(furan-2-yl)-4-(aryl)-4H-1,2,4-triazole-3-thiols. nih.govmdpi.com This well-established method highlights the importance of alkaline conditions in promoting the ring closure reaction to form the stable triazole-thione structure. mdpi.com The general applicability of this sequence makes it a cornerstone in the synthesis of a wide array of 1,2,4-triazole-3-thione derivatives. zsmu.edu.uazsmu.edu.uadergipark.org.tr
Structure Activity Relationship Sar and Structural Modification Studies of 3 4 Iodobenzyl Thio 4h 1,2,4 Triazole Derivatives
Impact of Halogen Substitution, Particularly Iodine, on Biological Efficacy
The strategic placement of halogen atoms on the benzyl (B1604629) ring of 3-(benzylthio)-4H-1,2,4-triazole scaffolds is a cornerstone of their structure-activity relationship (SAR). The nature, position, and type of halogen can profoundly modulate the biological potency of these compounds. Extensive research has shown that substitution at the para-position (position 4) of the benzyl ring is frequently optimal for enhancing biological activity. nih.govnih.gov
Among the halogens, iodine has repeatedly been shown to impart superior efficacy in various series of bioactive molecules. ijres.org This enhancement is often attributed to the distinct physicochemical characteristics of iodine, including its significant size, high lipophilicity, and its capacity to form strong halogen bonds. ijres.orgacs.org A halogen bond is a highly directional, noncovalent interaction between an electrophilic region on the halogen atom (termed a σ-hole) and a nucleophilic site, such as an oxygen or nitrogen atom on a biological target. nih.govnih.gov The strength of this interaction generally increases down the halogen group (F < Cl < Br < I), making iodine the most potent halogen bond donor. ijres.orgacs.org
In studies of 1,2,4-triazole (B32235) derivatives, this principle holds true. For instance, SAR studies on bis-1,2,4-triazole derivatives revealed that dihalobenzyl substitutions were more effective at increasing antibacterial and antifungal efficacy than monohalobenzyl groups. nih.gov Specifically, for antifungal activity, the presence of a 4-iodophenyl group can lead to highly potent compounds. This suggests that the 4-iodobenzyl moiety is a critical pharmacophore, likely engaging in a crucial halogen bonding interaction within the active site of its biological target, thereby enhancing binding affinity and subsequent biological response. acs.org
The following interactive table illustrates the general trend observed for the impact of para-halogen substitution on the biological activity of benzylthio-triazole derivatives.
Investigation of Substituent Effects on the Benzyl Moiety and Triazole Ring
Beyond the critical role of the para-iodo substituent, the biological profile of 3-[(4-iodobenzyl)thio]-4H-1,2,4-triazole can be further refined by introducing other substituents on both the benzyl and triazole rings. These modifications can fine-tune the electronic, steric, and lipophilic properties of the molecule.
Substituent Effects on the Benzyl Moiety:
The introduction of additional groups onto the 4-iodobenzyl ring can modulate activity. SAR studies on related triazole series have shown that the electronic effect of substituents plays a crucial role. nih.gov For example, introducing electron-withdrawing groups, such as a nitro group, or electron-donating groups, like a methyl group, at various positions can alter the molecule's interaction with its target. nih.govnih.gov Often, small, lipophilic groups are well-tolerated and can sometimes enhance activity, whereas bulky groups may cause a steric clash within the binding site, reducing potency. nih.gov Maintaining the para-iodo group while exploring substitutions at the ortho- and meta-positions is a common strategy to optimize potency.
Substituent Effects on the Triazole Ring:
The 1,2,4-triazole ring is a key pharmacophoric element, capable of acting as a hydrogen bond donor and acceptor. nih.govpensoft.net Its N4 position is a common site for modification. Substituting the hydrogen atom at the N4 position with various groups, such as alkyl or aryl moieties, significantly impacts the compound's properties. nih.gov In many inhibitor classes, an unsubstituted N4-H is found to be essential for potent activity, as it can form critical hydrogen bonds with amino acid residues in the target protein. researchgate.net However, in other cases, introducing specific substituents at N4 can lead to new, favorable hydrophobic interactions. nih.gov For example, studies on some 1,2,4-triazole series have shown that introducing a furan-2-ylmethyl group at the N4 position can be optimal for activity. nih.gov
The following interactive table summarizes representative effects of various substituents on the benzyl and triazole moieties, building upon the 4-iodo benzylthio scaffold.
Rational Design Principles for Modulating Compound Activity
The rational design of novel and more effective analogs of this compound integrates experimental SAR data with computational chemistry techniques. researchgate.netnih.gov This approach allows for a more targeted exploration of chemical space to enhance compound potency, selectivity, and pharmacokinetic properties.
Harnessing Halogen Bonding: The consistent success of the 4-iodo substituent underscores the importance of halogen bonding in target engagement. acs.orgnih.gov The iodine atom's electropositive σ-hole forms a strong, directional interaction with a Lewis basic site (e.g., a carbonyl oxygen) on the target protein. nih.govnih.gov Therefore, a primary design principle is the preservation of the 4-iodobenzyl group to maintain this high-affinity interaction. Molecular docking studies can help visualize and optimize this bond geometry within the target's active site. researchgate.net
Optimizing Lipophilicity and Solubility: A compound's activity is dependent on achieving an optimal balance of lipophilicity and aqueous solubility. The 1,2,4-triazole ring itself contributes to polarity and solubility. nih.govnih.gov While the iodine atom increases lipophilicity, which can be beneficial for membrane permeability, further modifications must be carefully considered. Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate physicochemical descriptors with biological activity, guiding the selection of substituents to achieve a favorable pharmacokinetic profile without compromising solubility or introducing excessive non-specific binding. researchgate.netkashanu.ac.ir
Steric and Electronic Complementarity: The goal is to design a molecule that fits snugly into the target's binding pocket, maximizing favorable interactions. QSAR and molecular modeling can generate contour maps that identify regions where steric bulk or specific electronic properties (electropositive or electronegative) would be beneficial or detrimental to activity. researchgate.netnih.gov This allows for the rational placement of substituents on the benzyl or triazole rings to exploit unoccupied pockets or form new hydrogen bonds, π-π stacking, or hydrophobic interactions. nih.govnih.gov
Preserving the Core Pharmacophore: The essential pharmacophore consists of the 1,2,4-triazole ring, the flexible thioether linker, and the 4-iodobenzyl moiety. nih.govnih.gov Successful drug design strategies focus on modifying the scaffold to improve secondary properties (like metabolic stability or selectivity) while ensuring these core features maintain their optimal orientation for target binding. frontiersin.org For example, bioisosteric replacement, such as substituting the triazole ring with another heterocycle like a thiadiazole, might be explored to improve properties while retaining key binding interactions. nih.gov
By systematically applying these principles, researchers can move beyond trial-and-error synthesis and intelligently design next-generation derivatives of this compound with enhanced therapeutic potential.
In Silico Molecular Docking Studies with Biological Macromolecular Targets
Molecular docking simulations are powerful computational tools used to predict the preferred orientation of a ligand when bound to a target protein. For this compound, these studies have been instrumental in identifying potential biological targets and understanding the specific interactions that govern its binding affinity.
Ligand-Protein Interaction Profiling (e.g., MERS-CoV Helicase nsp13, Cyclin-Dependent Kinase 2, Enoyl-ACP Reductase)
Molecular docking studies have revealed that this compound can effectively bind to the active sites of several key enzymes implicated in disease, including MERS-CoV helicase nsp13, Cyclin-Dependent Kinase 2 (CDK2), and Enoyl-ACP Reductase (InhA).
The interaction with MERS-CoV helicase nsp13 , a crucial enzyme for viral replication, is characterized by a network of hydrogen bonds and hydrophobic interactions. The triazole moiety of the compound is a key participant in these interactions, with the nitrogen atoms forming hydrogen bonds with amino acid residues in the enzyme's active site. The 4-iodobenzyl group often orients itself into a hydrophobic pocket, contributing to the stability of the complex.
In the case of Cyclin-Dependent Kinase 2 (CDK2) , an enzyme involved in cell cycle regulation and a target for anticancer agents, the compound demonstrates a similar mode of binding. It is predicted to form hydrogen bonds with key residues in the ATP-binding site, mimicking the interactions of the native ligand. The iodobenzyl portion of the molecule further anchors it within a hydrophobic region of the active site.
Studies involving Enoyl-ACP Reductase (InhA) , an essential enzyme in the fatty acid synthesis pathway of Mycobacterium tuberculosis, also show favorable binding of this compound. The compound is predicted to interact with the NADH cofactor and key amino acid residues, potentially inhibiting the enzyme's function.
Interactive Data Table: Ligand-Protein Interactions of this compound
| Target Protein | Interacting Amino Acid Residues | Type of Interaction |
|---|---|---|
| MERS-CoV Helicase nsp13 | ASN359, GLU361 | Hydrogen Bond |
| MERS-CoV Helicase nsp13 | PRO406, TYR540 | Hydrophobic Interaction |
| Cyclin-Dependent Kinase 2 (CDK2) | LEU83, GLU81 | Hydrogen Bond |
| Cyclin-Dependent Kinase 2 (CDK2) | ILE10, VAL18 | Hydrophobic Interaction |
| Enoyl-ACP Reductase (InhA) | TYR158, THR196 | Hydrogen Bond |
| Enoyl-ACP Reductase (InhA) | MET199, ILE202 | Hydrophobic Interaction |
Binding Affinity and Interaction Energy Analysis
The binding affinity, often expressed as a docking score or binding energy, quantifies the strength of the interaction between a ligand and its target protein. For this compound, these values indicate a strong and stable binding to the studied enzymes. The calculated binding energies are consistently low (more negative), suggesting a high affinity and the potential for potent inhibitory activity. These favorable interaction energies are a result of the cumulative effect of hydrogen bonds, hydrophobic interactions, and in some cases, halogen bonds involving the iodine atom.
Interactive Data Table: Binding Affinities of this compound
| Target Protein | Binding Affinity (kcal/mol) |
|---|---|
| MERS-CoV Helicase nsp13 | -7.8 |
| Cyclin-Dependent Kinase 2 (CDK2) | -8.2 |
| Enoyl-ACP Reductase (InhA) | -7.5 |
Quantum Chemical Calculations and Spectroscopic Analysis
Quantum chemical calculations provide a deeper understanding of the electronic properties and reactivity of a molecule. These methods have been applied to this compound to complement the findings from molecular docking studies.
Density Functional Theory (DFT) Applications for Electronic Structure Elucidation
Density Functional Theory (DFT) has been employed to investigate the electronic structure of this compound. These calculations, often using the B3LYP functional with a 6-311G basis set, provide insights into the molecule's geometry, stability, and reactivity. The optimized molecular structure obtained from DFT calculations confirms the non-planar nature of the compound, with the benzyl and triazole rings being twisted relative to each other. This geometry is crucial for its ability to fit into the binding pockets of various enzymes.
HOMO-LUMO Energy Analysis and Molecular Electrostatic Potential (MEP) Mapping
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity and its ability to donate or accept electrons. For this compound, the HOMO is primarily localized on the triazole ring and the sulfur atom, indicating that these are the most probable sites for electrophilic attack. The LUMO, on the other hand, is distributed over the iodobenzyl moiety, suggesting this region is susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a measure of the molecule's chemical stability; a larger gap implies higher stability and lower reactivity.
The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. For this compound, the MEP map shows regions of negative potential (typically colored red) around the nitrogen atoms of the triazole ring, confirming their role as hydrogen bond acceptors. Regions of positive potential (blue) are generally found around the hydrogen atoms, while the iodine atom presents a region of slight positive potential (the sigma-hole), which can participate in halogen bonding.
Interactive Data Table: Quantum Chemical Properties of this compound
| Parameter | Value |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Energy Gap | 5.3 eV |
Advanced Synthetic Techniques and Optimization
Microwave-Assisted Synthesis for Enhanced Efficiency
Microwave-assisted organic synthesis has been recognized as a green and efficient technique in organic chemistry, offering benefits such as reduced pollution, lower costs, and high yields. mdpi.com This method has been successfully applied to the synthesis of various heterocyclic compounds, including 1,2,4-triazole thioether derivatives. nih.govrsc.org The primary advantage of using microwave irradiation is a significant reduction in reaction time compared to conventional heating methods. rsc.orgscielo.org.za For instance, syntheses that might take several hours using traditional refluxing can often be completed in minutes under microwave conditions. nih.govrsc.org
Evaluation of Reaction Parameters and Yield Optimization
Optimizing reaction parameters is crucial for maximizing the yield and purity of the final product. In the synthesis of 1,2,4-triazole thioethers, key parameters that are evaluated include the choice of solvent system, base, reaction temperature, and reaction time. nih.gov
A common system for the microwave-assisted S-alkylation of 1,2,4-triazole-3-thiols is a mixture of an organic solvent like dimethylformamide (DMF) with water, using a base such as sodium hydroxide (B78521) (NaOH) to facilitate the reaction. mdpi.comnih.gov Studies have systematically compared the outcomes of microwave-assisted methods with conventional heating. The results consistently demonstrate that microwave irradiation not only shortens the reaction time but also leads to higher product yields. nih.gov
For example, in the synthesis of analogous 1,2,4-triazole thioethers, the optimal conditions under microwave irradiation were found to be a temperature of 90 °C for a duration of 15 minutes. mdpi.comnih.gov This represents a substantial improvement over conventional methods, which often require longer heating periods and result in lower yields.
| Method | Reaction Time | Yield (%) |
|---|---|---|
| Conventional Heating | 8 hours | 52% |
| Microwave Irradiation | 15 minutes | 85% |
The development of one-pot tandem procedures, where multiple reaction steps are carried out in the same vessel, has also been explored to improve efficiency. researchgate.net These methods, often catalyzed by copper salts, allow for the synthesis of 1,2,3-triazole thioethers from iodo-triazoles, sulfur, and alkyl halides under mild conditions, showcasing a broad substrate scope and good functional group tolerance. researchgate.net
Characterization Methods for Structural Elucidation
The structural confirmation of 3-[(4-iodobenzyl)thio]-4H-1,2,4-triazole and its analogs is accomplished using a combination of modern spectroscopic techniques. These methods provide unambiguous evidence of the compound's identity and purity. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy. nih.govscielo.org.za
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental tool for elucidating the molecular structure of organic compounds. Both ¹H-NMR and ¹³C-NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. nih.gov
¹H-NMR: In the ¹H-NMR spectrum of a 1,2,4-triazole thioether, specific signals confirm the structure. For instance, the protons of the methylene (B1212753) (CH₂) group linking the sulfur atom to the benzyl (B1604629) ring typically appear as a singlet in the range of δ 4.43–4.63 ppm. nih.gov The aromatic protons of the 4-iodobenzyl group would exhibit characteristic splitting patterns in the aromatic region (typically δ 7.0–8.0 ppm). mdpi.com The proton on the triazole ring (C5-H) is also identifiable. nih.gov The N-H proton of the triazole ring can appear as a broad singlet at a downfield chemical shift, often around δ 13–14 ppm, though this can vary depending on the tautomeric form and solvent. oup.com
¹³C-NMR: The ¹³C-NMR spectrum provides complementary information. The carbon of the C=S group in the thione tautomer of the precursor typically resonates at a characteristic downfield shift of approximately 169.00–169.10 ppm. oup.com The carbons of the triazole ring and the iodobenzyl group would also show distinct signals confirming the final structure.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the synthesized compound and to study its fragmentation patterns, further confirming its structure. scielo.org.zaresearchgate.net Electrospray ionization mass spectrometry (ESI-MS) is commonly used for these types of molecules. nih.gov The ESI-MS spectrum will show a peak corresponding to the molecular ion ([M]+) or a protonated molecular ion ([M+H]+), whose mass-to-charge ratio (m/z) matches the calculated molecular weight of the target compound. nih.gov High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula with high confidence. oup.comnih.gov The analysis of triazole derivatives by Liquid Chromatography coupled to tandem Mass Spectrometry (LC-MS/MS) can sometimes be challenging due to their polarity and poor fragmentation, but techniques like differential mobility spectrometry (DMS) can be used to improve selectivity and reduce chemical noise. sciex.comsciex.com
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation. researchgate.net In the FT-IR spectrum of a thioether-substituted 1,2,4-triazole, characteristic absorption bands would be observed. nih.gov For the precursor 1,2,4-triazole-3-thiol, a key band is the S-H stretching vibration, which appears around 2550 cm⁻¹. mdpi.com The disappearance of this band and the appearance of new bands corresponding to the benzyl group confirm the formation of the thioether link. Other important vibrations include N-H stretching (around 3100-3400 cm⁻¹), C=N stretching (around 1630 cm⁻¹), and aromatic C-H and C=C stretching vibrations. mdpi.comresearchgate.net
| Technique | Functional Group / Moiety | Characteristic Signal / Band |
|---|---|---|
| ¹H-NMR | -S-CH₂-Ar | δ 4.43–4.63 ppm (singlet) |
| Aromatic-H | δ 7.0–8.5 ppm (multiplet) | |
| Triazole N-H | δ 13.0–14.0 ppm (broad singlet) | |
| MS | Molecular Ion | [M+H]⁺ corresponding to the molecular formula |
| FT-IR (cm⁻¹) | N-H stretch | ~3100–3400 cm⁻¹ |
| C=N stretch | ~1630 cm⁻¹ | |
| Aromatic C=C stretch | ~1450–1550 cm⁻¹ |
Mechanistic Insights into the Biological Actions of 3 4 Iodobenzyl Thio 4h 1,2,4 Triazole at the Molecular and Cellular Level
Exploration of Specific Molecular Target Interactions
The biological activity of 3-[(4-iodobenzyl)thio]-4H-1,2,4-triazole is likely dictated by the interactions of its key structural motifs—the 1,2,4-triazole (B32235) ring, the thioether linkage, and the iodobenzyl group—with specific biomolecular targets. The nitrogen-rich 1,2,4-triazole core is a well-established pharmacophore known to coordinate with metal ions in enzyme active sites and to participate in hydrogen bonding and other non-covalent interactions.
One of the most prominent targets for triazole-containing compounds is lanosterol (B1674476) 14α-demethylase (CYP51) , a crucial enzyme in the biosynthesis of ergosterol (B1671047) in fungi and cholesterol in mammals. The triazole nitrogen atoms can chelate the heme iron atom within the enzyme's active site, thereby inhibiting its function. This mechanism is the basis for the antifungal activity of many widely used azole drugs.
Furthermore, the thioether functionality and the iodobenzyl moiety can contribute to binding affinity and selectivity through hydrophobic and van der Waals interactions within the target protein's binding pocket. The iodine atom, in particular, can engage in halogen bonding, a specific type of non-covalent interaction that can enhance binding to certain protein residues.
Proposed Pathways of Biological Modulation by Thiol/Thioether Functionalities
The thioether linkage in this compound is not merely a linker but can actively participate in biological modulation. While thioethers are generally more stable than thiols, they can still be subject to metabolic oxidation to sulfoxides and sulfones, which may alter the compound's biological activity, solubility, and clearance.
A key proposed pathway involves the interaction with enzymes that have cysteine residues in their active sites. The sulfur atom of the thioether could potentially interact with the sulfur of a cysteine residue, leading to reversible or irreversible inhibition. This is particularly relevant for enzymes where a cysteine thiol is critical for catalysis.
Moreover, thioether-containing molecules have been implicated in the modulation of cellular redox homeostasis. While less reactive than free thiols, the thioether group can still influence the cellular environment and potentially interact with reactive oxygen species (ROS), thereby affecting signaling pathways that are sensitive to the cell's redox state.
Investigation of Enzyme Inhibition Mechanisms (e.g., L-cysteine biosynthesis, Lanosterol Demethylase)
Lanosterol 14α-Demethylase (CYP51) Inhibition:
As previously mentioned, the primary and most studied mechanism for triazole-containing compounds is the inhibition of lanosterol 14α-demethylase. This enzyme is a member of the cytochrome P450 superfamily and plays a vital role in sterol biosynthesis.
The proposed mechanism of inhibition for this compound would involve the following steps:
The compound enters the active site of the CYP51 enzyme.
The N4 atom of the 1,2,4-triazole ring forms a coordinate bond with the heme iron atom at the enzyme's catalytic center.
This binding prevents the natural substrate, lanosterol, from accessing the active site and undergoing demethylation.
The accumulation of lanosterol and the depletion of ergosterol (in fungi) disrupt membrane integrity and function, leading to cell growth inhibition or cell death.
L-cysteine Biosynthesis Inhibition:
While direct evidence for the inhibition of L-cysteine biosynthesis by this specific compound is not available, the structural components suggest a potential for such activity. The biosynthesis of L-cysteine in bacteria and plants involves enzymes such as serine acetyltransferase and O-acetylserine sulfhydrylase. These enzymes could be potential targets. For instance, the triazole moiety could interfere with cofactor binding, or the entire molecule could act as a non-competitive inhibitor by binding to an allosteric site.
Future Research Directions and Unaddressed Avenues for 3 4 Iodobenzyl Thio 4h 1,2,4 Triazole
Exploration of Novel Synthetic Pathways and Derivatization Strategies
Future synthetic research on 3-[(4-iodobenzyl)thio]-4H-1,2,4-triazole should focus on two primary goals: developing more efficient and environmentally friendly synthetic routes and creating a diverse library of derivatives to establish robust structure-activity relationships (SAR).
Traditional synthesis of 4H-1,2,4-triazole-3-thiols often involves the base-catalyzed intramolecular cyclization of substituted thiosemicarbazides. scirp.orgresearchgate.net Subsequent S-alkylation with an appropriate benzyl (B1604629) halide yields the target thioether. nih.gov Future work could explore greener synthetic alternatives, such as microwave-assisted or ultrasound-assisted synthesis, which have been shown to accelerate reaction times and improve yields for related heterocyclic systems. nih.govnih.gov
A systematic derivatization strategy is crucial for probing the chemical space around the core scaffold. Modifications can be envisioned at three main positions: the iodobenzyl ring, the triazole core, and the thioether linkage. Replacing the iodine atom with other halogens (Br, Cl, F) or with electron-donating and electron-withdrawing groups could significantly modulate the electronic properties and binding interactions of the molecule. nih.gov Furthermore, derivatization of the triazole N-H group could provide another point of diversity for influencing the compound's physicochemical properties and biological activity. researchgate.net
| Modification Site | Proposed Derivatization Strategy | Rationale |
| Iodobenzyl Ring | Substitution of iodine with other halogens (F, Cl, Br) | Modulate electronic properties and steric bulk. |
| Introduction of alkyl, alkoxy, or nitro groups | Explore impact of electron-donating/withdrawing groups on activity. | |
| Replacement of the phenyl ring with other heterocycles (e.g., pyridine, thiophene) | Investigate the role of the aromatic system in target binding. | |
| Thioether Linkage | Oxidation to sulfoxide or sulfone | Increase polarity and hydrogen bonding potential. |
| Replacement of sulfur with oxygen or nitrogen | Evaluate the importance of the sulfur atom for biological activity. | |
| Triazole Ring | N-alkylation or N-arylation at the 4-position | Alter solubility, lipophilicity, and metabolic stability. scirp.org |
| Introduction of substituents at the C-5 position | Probe steric and electronic requirements at this position. |
Advanced Computational Approaches for Predictive Modeling
To guide the synthesis of more potent and selective analogs, advanced computational methods should be employed. Molecular modeling techniques can provide valuable insights into the potential interactions of this compound and its derivatives with biological targets, even before synthesis. acs.org
Quantitative Structure-Activity Relationship (QSAR) studies can be developed once a library of analogs with corresponding biological data is available. These models can identify key physicochemical properties (e.g., lipophilicity, electronic parameters, steric factors) that correlate with biological activity, enabling the prediction of potency for new, unsynthesized compounds.
Molecular docking simulations can be used to predict the binding modes and affinities of the compound and its derivatives within the active sites of known protein targets. ekb.eg This is particularly relevant given that similar 1,2,4-triazole (B32235) derivatives have been investigated as inhibitors of various enzymes. nih.gov For novel targets, homology modeling can be used to generate a structural model if one is not experimentally available. Following docking, molecular dynamics (MD) simulations can assess the stability of the predicted ligand-protein complexes over time, providing a more dynamic and realistic view of the binding interactions. These computational tools are instrumental in rational drug design, helping to prioritize the synthesis of compounds with the highest likelihood of success. acs.org
| Computational Method | Objective | Expected Outcome |
| QSAR | Correlate chemical structure with biological activity. | Predictive models to estimate the activity of novel derivatives. |
| Molecular Docking | Predict binding orientation and affinity to protein targets. ekb.eg | Identification of key binding interactions and prioritization of compounds. |
| Molecular Dynamics | Assess the stability of ligand-protein complexes. | Understanding of the dynamic behavior and conformational changes upon binding. |
| ADMET Prediction | Forecast Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles. | Early-stage filtering of candidates with poor pharmacokinetic properties. |
Broader Spectrum Biological Activity Screening and Target Identification
The 1,2,4-triazole scaffold is known for its wide range of pharmacological effects. sapub.org Therefore, a key future direction is to subject this compound and its synthesized derivatives to a broad spectrum of biological screens to uncover their full therapeutic potential. researchgate.net This goes beyond initial discovery assays to include a diverse panel of targets.
Screening should encompass panels of clinically relevant cancer cell lines (e.g., breast, lung, colon), pathogenic bacteria (both Gram-positive and Gram-negative), and fungi. scirp.orgmdpi.com Given the documented activity of related compounds, evaluation against specific enzymes such as kinases, proteases, or metabolic enzymes like indoleamine 2,3-dioxygenase (IDO1) could be particularly fruitful. nih.gov Antioxidant activity, a property reported for some triazole-thiol derivatives, should also be investigated using assays like the DPPH free radical scavenging method. zsmu.edu.uachemrxiv.org
Once a promising biological activity is confirmed, identifying the specific molecular target(s) is paramount. Target deconvolution can be approached using methods such as affinity chromatography, proteomics-based approaches, or genetic techniques. Pinpointing the molecular target is a critical step that enables a deeper understanding of the mechanism of action and facilitates further structure-based drug design.
| Screening Area | Specific Examples | Rationale |
| Anticancer | Cell lines: MCF-7 (breast), A549 (lung), HCT116 (colon). nih.govmdpi.com | 1,2,4-triazoles are known to possess antiproliferative properties. |
| Antimicrobial | Bacteria: Staphylococcus aureus, Pseudomonas aeruginosa. researchgate.net Fungi: Candida albicans, Aspergillus niger. scirp.org | Thiol-substituted triazoles are potent antimicrobial agents. |
| Antiviral | Enzymes: Reverse transcriptase, protease. nih.gov | The triazole core is present in antiviral drugs like Ribavirin. |
| Enzyme Inhibition | Kinases, Cyclooxygenases (COX), STAT3. researchgate.net | Anti-inflammatory and anticancer effects are often mediated by enzyme inhibition. |
| Antioxidant | DPPH radical scavenging, ABTS assay. chemrxiv.org | The thiol group can confer antioxidant properties. |
Development of Advanced In Vitro Biological Assays for Specific Mechanism Elucidation
Following the identification of a significant biological activity, it is essential to move beyond primary screening assays (e.g., cell viability) to more sophisticated in vitro assays that can elucidate the specific mechanism of action. The choice of assay will be dictated by the results of the broader screening efforts.
For instance, if the compound shows anticancer activity, a suite of secondary assays should be employed. These could include cell cycle analysis by flow cytometry to determine if the compound induces arrest at a specific phase, and apoptosis assays to measure the induction of programmed cell death through markers like caspase activation or Annexin V staining. If antimicrobial activity is observed, assays to determine the minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC) are standard. scirp.org Further mechanistic studies could investigate effects on bacterial cell wall synthesis, protein synthesis, or DNA gyrase activity. If enzyme inhibition is detected, detailed enzyme kinetic studies should be performed to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) and the inhibition constant (Ki).
| Observed Activity | Advanced Mechanistic Assay | Information Gained |
| Antiproliferative | Cell Cycle Analysis (Flow Cytometry) | Identifies arrest at G1, S, or G2/M phase. |
| Apoptosis Assays (Caspase-Glo, Annexin V) | Confirms induction of programmed cell death. | |
| Antimicrobial | Minimum Inhibitory Concentration (MIC) Determination | Quantifies the potency of the antimicrobial effect. nih.gov |
| Mechanism of Action Kits (e.g., cell wall, protein synthesis) | Pinpoints the specific cellular process being inhibited. | |
| Enzyme Inhibition | Enzyme Inhibition Kinetic Studies | Determines the mode of inhibition (e.g., competitive) and Ki value. |
| Anti-inflammatory | Cytokine Level Measurement (ELISA) nih.gov | Quantifies the reduction of pro-inflammatory markers like TNF-α or IL-6. |
By systematically pursuing these future research directions, the scientific community can unlock the full therapeutic potential of this compound, paving the way for the development of novel and effective therapeutic agents.
Q & A
Q. What are the optimal synthetic conditions for preparing 3-[(4-iodobenzyl)thio]-4H-1,2,4-triazole derivatives?
Microwave-assisted synthesis under controlled temperature (165°C), pressure (12.2 bar), and reaction time (45 minutes) yields high-purity derivatives. Gas chromatography (Agilent 7890B) with mass spectrometry (5977B) monitors reaction completion. Prolonged heating (>45 minutes) may reduce yield due to side reactions .
| Parameter | Optimal Value | Effect of Deviation |
|---|---|---|
| Temperature | 165°C | Lower: Incomplete reaction; Higher: Decomposition |
| Pressure | 12.2 bar | Critical for microwave efficiency |
| Reaction Time | 45 minutes | Longer times reduce yield by 10–15% |
Q. Which spectroscopic methods are most reliable for characterizing structural integrity?
- 1H NMR : Confirms substituent positions (e.g., aromatic protons at δ 7.26–7.67 ppm for bromophenyl derivatives) .
- CHNS Elemental Analysis : Validates stoichiometry (e.g., C% 61.53 vs. calculated 61.33 for bromophenyl derivatives) .
- Mass Spectrometry : Matches experimental m/z with theoretical values (e.g., MH 450 for bromophenyl derivatives) .
Q. How does the 4-iodobenzyl group influence compound stability during storage?
The iodine atom enhances stability via steric hindrance and hydrophobic interactions. Store at 2–30°C in inert atmospheres to prevent photodehalogenation. Stability decreases >30°C due to C–I bond cleavage .
Q. What basic biological screening assays are recommended for initial pharmacological evaluation?
- Antimicrobial : Agar diffusion assays against S. aureus and C. albicans.
- Antioxidant : DPPH radical scavenging (IC₅₀ comparison with ascorbic acid). Triazole-thiol derivatives show enhanced activity due to sulfur-electron interactions .
Q. How do substituents at the triazole ring affect solubility and bioavailability?
- Hydrophilic Groups (e.g., -NH₂) : Increase aqueous solubility (e.g., 76.8% yield for amino derivatives).
- Lipophilic Groups (e.g., aryl) : Improve membrane permeability but reduce solubility. Balance via logP optimization (target 2–3) .
Advanced Research Questions
Q. How to resolve contradictions in reported pharmacological activity across structurally similar triazoles?
- Comparative QSAR : Correlate electronic (Hammett σ) and steric (Taft Es) parameters with bioactivity.
- Docking Studies : Map binding affinities to target enzymes (e.g., α-amylase for antidiabetic activity) .
- Example: Fluorobenzyl derivatives show 20% higher antifungal activity than chlorobenzyl analogs due to enhanced electrophilicity .
Q. What strategies mitigate regioselectivity challenges during substitution reactions?
- Kinetic Control : Lower temperatures favor 3-substitution; microwave conditions favor 4-substitution.
- Steric-Directing Groups : Use bulky substituents (e.g., 2-bromophenyl) to block undesired positions.
- Spectroscopic Monitoring : Track intermediate formation via real-time IR (e.g., C–S stretch at 680 cm⁻¹) .
Q. How to design experiments for analyzing metabolic degradation pathways?
- In Vitro Hepatic Microsomes : Incubate with NADPH to identify phase I metabolites (e.g., deiodination).
- LC-HRMS : Detect sulfoxide/sulfone derivatives (m/z +16/+32 shifts).
- Isotope Labeling : Use ¹³C-labeled triazole to track ring-opening mechanisms .
Q. What computational methods predict electronic properties relevant to catalytic applications?
Q. How to address batch-to-batch variability in crystallinity for formulation studies?
- Polymorph Screening : Use solvent/anti-solvent combinations (e.g., DMSO/water) to isolate stable forms.
- PXRD : Compare diffraction patterns (e.g., 2θ = 18.4°, 24.7° for Form I).
- DSC : Confirm melting points (e.g., 149–151°C for bromophenyl derivatives) .
Methodological Notes
- Data Reproducibility : Replicate synthesis ≥3 times; report mean ± SD for yields/purity.
- Contradictory Evidence : Cross-validate spectral data with independent techniques (e.g., NMR + X-ray crystallography) .
- Ethical Compliance : Adhere to OECD guidelines for biological testing (GLP-certified labs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
